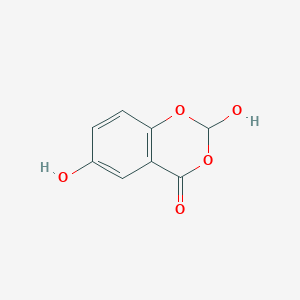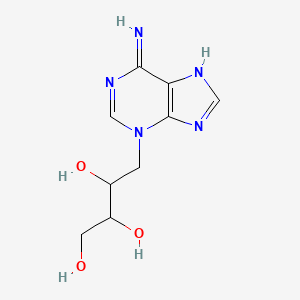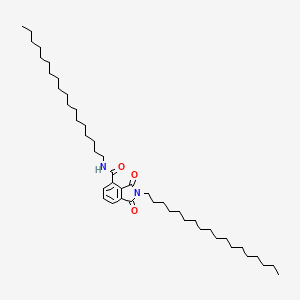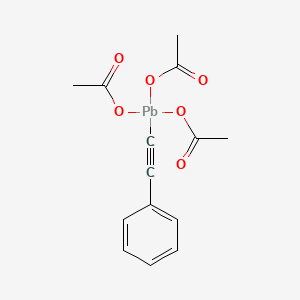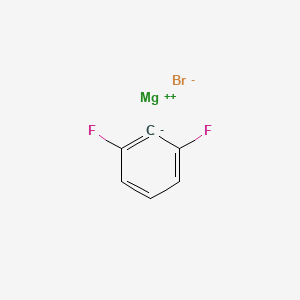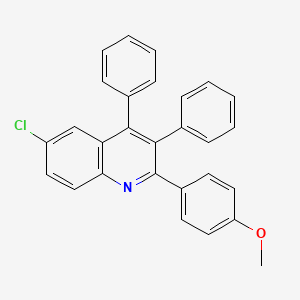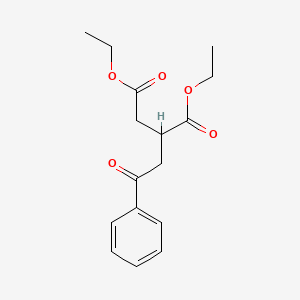
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound characterized by its unique structure, which includes a phosphane group attached to a cyclopentadienyl ring substituted with four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of a phosphane precursor with a cyclopentadienyl derivative. One common method includes the reaction of dimethylphosphane with 2,3,4,5-tetramethylcyclopentadienyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium and platinum are often involved in forming coordination complexes.
Major Products
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form complexes that can act as catalysts in various reactions.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Similar in structure but contains a silicon atom instead of phosphorus.
Bis(2,3,4,5-tetramethyl-2,4-cyclopentadiene-1-yl)dimethylsilane: Another silicon-containing analogue with similar properties.
Uniqueness
Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and coordination properties compared to its silicon analogues. This uniqueness makes it valuable in specific catalytic applications where phosphorus-based ligands are preferred.
Eigenschaften
CAS-Nummer |
143801-04-1 |
|---|---|
Molekularformel |
C11H19P |
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C11H19P/c1-7-8(2)10(4)11(9(7)3)12(5)6/h11H,1-6H3 |
InChI-Schlüssel |
FHQWNNCXTLSQCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1P(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
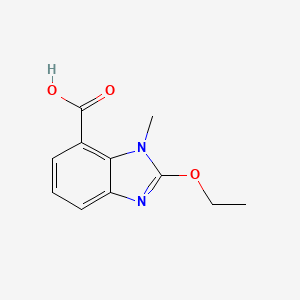
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
